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molecular formula C13H11NO3 B3049958 4,4'-Dihydroxybenzanilide CAS No. 22744-42-9

4,4'-Dihydroxybenzanilide

Cat. No. B3049958
M. Wt: 229.23 g/mol
InChI Key: WCTPJCYSFNTVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05266660

Procedure details

One hundred grams of 4,4'-dihydroxybenzophenone (0.467 mole) is added to 300 milliliters of ethanol in a stirred, 1-liter Erlenmeyer flask. After the 4,4'-dihydroxybenzophenone has dissolved, a solution consisting of 48.6 grams of hydroxylamine hydrochloride (0.699 mole) and 57.4 grams of sodium acetate (0.700 mole) in 70 milliliters of deionized water is added followed by an additional 100 milliliters of ethanol. This mixture is stirred and heated on a hot plate to a gentle refluxing condition (75° C.). After heating for 4 hours, the solution is allowed to cool to room temperature with stirring and then filtered. One hundred milliliters of ethanol is used to wash the filter cake. The total filtrant obtained (600.4 grams) is then concentrated to a weight of 219.2 grams by evaporation of the ethanol and water. This solution is then placed in a stirred 1-liter Erlenmeyer flask to which 600 milliliters of deionized water is added. With the addition of the deionized water, a white precipitate is formed. After 30 minutes of stirring, this solution is filtered. The solids obtained weigh 98.22 grams after drying. Sixty-six grams of this material (4,4'-dihydroxybenzophenone oxime, 0.288 mole) is added to 330 milliliters of glacial acetic acid in a 500 milliliter round bottom flask equipped with a stirrer, water cooled condensor, nitrogen purge and heating mantle. A catalytic amount of toluenesulfonic acid (1.85 grams, 0.027 mole) is next added and the reaction mixture is then heated to 83° C. After heating for approximately 2 hours, a precipitate is formed which is stirred for an additional 2 hours at 87° C. Twenty-five milliliters of deionized water is next added and after 30 minutes, the contents of the reaction flask are transferred to a stirred, 1-liter Erlenmeyer flask. Immediately following this transfer, 400 milliliters of deionized water is added. This solution is stirred for 45 minutes and then filtered. The filter cake obtained is washed with 800 milliliters of deionized water and then dried. The resultant solids, which are a light beige color, weigh 54.82 grams. Fourier transform infrared analysis of this product shows absorbances which are indicative of the structure for 4,4'-dihydroxybenzanilide. Differential scanning calorimetry analysis shows a sharp melt endotherm at 273° C. for the 4,4'-dihydroxybenzanilide thus obtained.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.467 mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.6 g
Type
reactant
Reaction Step Four
Quantity
57.4 g
Type
reactant
Reaction Step Five
[Compound]
Name
material
Quantity
0.288 mol
Type
reactant
Reaction Step Six
Quantity
330 mL
Type
solvent
Reaction Step Six
Quantity
1.85 g
Type
reactant
Reaction Step Seven
Name
Quantity
70 mL
Type
solvent
Reaction Step Eight
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
OC1C=CC([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[O:7])=CC=1.Cl.[NH2:18]O.[C:20]([O-:23])(=O)[CH3:21].[Na+].[C:25]1(C)[C:26](S(O)(=O)=O)=CC=[CH:29][CH:30]=1>O.C(O)(=O)C.C(O)C>[OH:14][C:11]1[CH:10]=[CH:9][C:8]([C:6]([NH:18][C:25]2[CH:26]=[CH:21][C:20]([OH:23])=[CH:29][CH:30]=2)=[O:7])=[CH:13][CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.467 mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
Step Four
Name
Quantity
48.6 g
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
57.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
material
Quantity
0.288 mol
Type
reactant
Smiles
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
1.85 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Eight
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
to wash the filter cake
CUSTOM
Type
CUSTOM
Details
The total filtrant obtained (600.4 grams)
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated to a weight of 219.2 grams by evaporation of the ethanol and water
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
With the addition of the deionized water
CUSTOM
Type
CUSTOM
Details
a white precipitate is formed
STIRRING
Type
STIRRING
Details
After 30 minutes of stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
this solution is filtered
CUSTOM
Type
CUSTOM
Details
The solids obtained
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
water cooled condensor, nitrogen purge
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then heated to 83° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for approximately 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a precipitate is formed which
STIRRING
Type
STIRRING
Details
is stirred for an additional 2 hours at 87° C
Duration
2 h
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
This solution is stirred for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake obtained
WASH
Type
WASH
Details
is washed with 800 milliliters of deionized water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
at 273° C.
CUSTOM
Type
CUSTOM
Details
thus obtained

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(=O)NC2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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